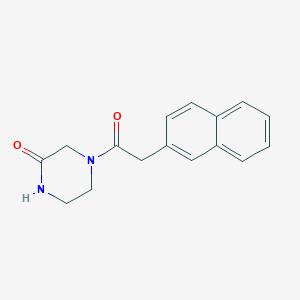![molecular formula C13H20N2O B7537632 N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7537632.png)
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide, also known as DMCM, is a chemical compound that belongs to the class of pyrroles. It has been studied for its potential use in scientific research, particularly in the field of neuroscience. DMCM is a GABAergic compound that acts as a negative allosteric modulator of the GABAA receptor, which is the main inhibitory neurotransmitter in the central nervous system.
Mecanismo De Acción
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide acts as a negative allosteric modulator of the GABAA receptor, which is the main inhibitory neurotransmitter in the central nervous system. GABA binds to the receptor and opens the chloride ion channel, resulting in hyperpolarization of the neuron and inhibition of neurotransmitter release. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide binds to a site on the receptor that is distinct from the GABA binding site, and reduces the efficacy of GABA binding. This results in a decrease in chloride ion influx and a reduction in inhibitory neurotransmitter release, which can lead to excitatory effects.
Biochemical and Physiological Effects:
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide has been shown to have anxiogenic and convulsant effects in animal models. It has also been shown to increase locomotor activity, decrease body temperature, and induce sedation. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its effects on behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide is a useful tool for studying anxiety and epilepsy in animal models. Its anxiogenic and convulsant effects make it a useful tool for studying the role of the GABAA receptor in these conditions. However, N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide has limitations for lab experiments, as it can be toxic at high doses and can induce seizures in some animals.
Direcciones Futuras
There are several future directions for research on N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide. One area of interest is the potential use of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide as a treatment for anxiety disorders and epilepsy. Another area of interest is the development of new compounds that target the GABAA receptor and have fewer side effects than N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide. Additionally, further research is needed to understand the biochemical and physiological effects of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide and its potential use in other neurological disorders.
Métodos De Síntesis
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide can be synthesized through a multi-step process starting from 1,5-dimethylpyrrole. The first step involves the reaction of 1,5-dimethylpyrrole with ethyl chloroformate to form ethyl 1,5-dimethylpyrrole-2-carboxylate. This intermediate is then reacted with lithium diisopropylamide (LDA) to form the corresponding carbanion, which is then reacted with cyclopentanone to form N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide.
Aplicaciones Científicas De Investigación
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have anxiogenic and convulsant effects in animal models, which makes it a useful tool for studying anxiety and epilepsy. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide has also been used to study the role of the GABAA receptor in mediating the effects of alcohol and other drugs of abuse. Additionally, N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide has been studied as a potential treatment for certain neurological disorders, such as epilepsy and anxiety disorders.
Propiedades
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-7-8-12(15(10)2)9-14-13(16)11-5-3-4-6-11/h7-8,11H,3-6,9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYRPYPONVBXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(3-Methylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537576.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7537582.png)
![(2E)-3-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B7537585.png)


![N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537597.png)

![4-[2-(2-Methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537611.png)
![5-bromo-N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide](/img/structure/B7537617.png)
![4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537625.png)
![N-[4-(methanesulfonamido)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B7537628.png)
![4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one](/img/structure/B7537634.png)